molecular formula C11H11ClN2O2 B2476252 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid CAS No. 883546-44-9

4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid

Cat. No. B2476252
CAS RN: 883546-44-9
M. Wt: 238.67
InChI Key: PUTVQEUMOTYCCR-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is a biochemical used for proteomics research . It has a molecular formula of C11H11ClN2O2 and a molecular weight of 238.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid at room temperature . The molecular weight is 238.68 , and the molecular formula is C11H11ClN2O2 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds containing the 4-(5-benzoimidazol-2-yl) moiety, which is similar to 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid, exhibit significant antimicrobial activities. These compounds are effective against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as fungi like Candida albicans and Aspergillus niger (E. A. Abd El-Meguid, 2014).

Optical Properties and Spectroscopy

A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, which are structurally related to this compound, examined their optical properties. The absorption and emission characteristics were studied in dichloromethane, showing correlations with substituent groups on the N-1 position of the pyrazole moiety and the para position of the benzene moiety. This suggests potential applications in materials science and spectroscopy (Yan-qing Ge et al., 2014).

Antihypertensive Activity

Benzimidazole derivatives, similar in structure to this compound, have been synthesized and shown to exhibit significant antihypertensive activity. This suggests potential therapeutic applications in managing hypertension (Mukesh C. Sharma et al., 2010).

Corrosion Inhibition

The corrosion inhibition efficiency of 4-(Benzoimidazole-2-yl)pyridine, structurally similar to the subject compound, has been studied for mild steel in hydrochloric acid. This compound exhibits significant inhibitory efficiency, suggesting its application as a corrosion inhibitor in industrial settings (A. M. Resen et al., 2020).

Synthesis of Heterocyclic Compounds

Benzimidazole compounds, including structures related to this compound, have been used in the synthesis of various heterocyclic scaffolds. This highlights the compound's relevance in organic chemistry and pharmaceutical research (Soňa Křupková et al., 2013).

DNA Topoisomerase I Inhibitors

Certain 1H-benzimidazole derivatives, similar to this compound, have been identified as inhibitors of type I DNA topoisomerases. This points to potential applications in cancer therapy and molecular biology research (A. S. Alpan et al., 2007).

Catalytic Applications in Organic Synthesis

Benzimidazole derivatives, akin to the compound , have been synthesized and utilized as catalysts in Heck coupling reactions. This underscores their importance in facilitating various organic synthesis processes (S. Ojwach et al., 2007).

Future Directions

The future directions of research involving 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins.

properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVQEUMOTYCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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